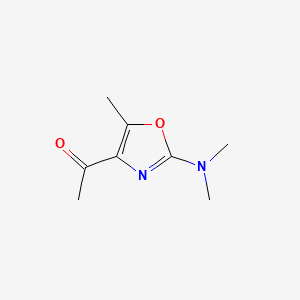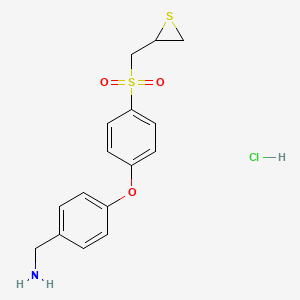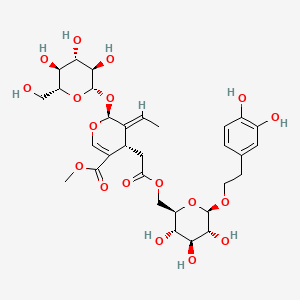
Aristola-1(10),8-dien-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aristola-1(10),8-dien-2-one is a sesquiterpene compound with the molecular formula C15H20O. It is a natural product that can be isolated from the rhizome of Nardostachys chinensis, a plant belonging to the Valerianaceae family .
Mechanism of Action
Target of Action
Aristola-1(10),8-dien-2-one is a sesquiterpene compound It’s known to have potential in the research for inflammatory and immune-related afflictions .
Mode of Action
Given its potential role in inflammatory and immune-related research , it may interact with targets involved in these processes
Biochemical Pathways
Given its potential role in inflammation and immunity , it may influence pathways related to these biological processes.
Result of Action
Given its potential in inflammatory and immune-related research , it may modulate cellular processes related to these conditions.
Biochemical Analysis
Biochemical Properties
It is known to be a sesquiterpene compound
Molecular Mechanism
It is known that sesquiterpenes can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
Aristola-1(10),8-dien-2-one can be synthesized through various synthetic routes. One common method involves the extraction of the compound from the rhizome of Nardostachys chinensis using ethanol as a solvent . The extraction process is followed by purification steps such as chromatography to isolate the pure compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from natural sources. The rhizomes of Nardostachys chinensis are harvested, dried, and then subjected to solvent extraction. The crude extract is then purified using techniques such as column chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Aristola-1(10),8-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions such as specific temperatures and pH levels.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions can produce various oxidized derivatives, while reduction reactions can yield reduced forms of the compound.
Scientific Research Applications
Aristola-1(10),8-dien-2-one has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Aristola-1(10),8-dien-2-one belongs to the aristolane-type sesquiterpenoids, a rare class of natural sesquiterpenoids featuring a gem-dimethylcyclopropane moiety . Similar compounds include:
- Aristolone
- Debilon
- Kanshone H
- Anthracophyllone
- Axinysone A
- Axinysone B
- 1(10)-Aristolen-2-one
Compared to these similar compounds, this compound is unique due to its specific structure and the presence of a dienone moiety, which contributes to its distinct chemical reactivity and biological activities .
Properties
IUPAC Name |
(1aR,7R,7aR,7bS)-1,1,7,7a-tetramethyl-1a,6,7,7b-tetrahydrocyclopropa[a]naphthalen-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-9-7-11(16)8-10-5-6-12-13(14(12,2)3)15(9,10)4/h5-6,8-9,12-13H,7H2,1-4H3/t9-,12-,13+,15+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGPISMIHLVLSK-JWFUOXDNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C=C2C1(C3C(C3(C)C)C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)C=C2[C@]1([C@H]3[C@H](C3(C)C)C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(9-hydroxy-6,10-dimethyl-2-oxo-5,8,9,11a-tetrahydro-4H-cyclodeca[b]furan-3-yl)methyl acetate](/img/structure/B593544.png)










